molecular formula C19H23NO4 B499952 N-mesityl-2,3,4-trimethoxybenzamide CAS No. 698987-09-6

N-mesityl-2,3,4-trimethoxybenzamide

Cat. No.: B499952
CAS No.: 698987-09-6
M. Wt: 329.4g/mol
InChI Key: SHLSJBFLDXGKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2,3,4-trimethoxybenzamide is an organic compound with a complex structure that includes multiple methoxy groups and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2,3,4-trimethoxybenzamide typically involves the reaction of 2,3,4-trimethoxybenzoic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2,3,4-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 2,3,4-trimethoxybenzoic acid or 2,3,4-trimethoxybenzaldehyde.

    Reduction: Formation of 2,3,4-trimethoxy-N-(2,4,6-trimethylphenyl)amine.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

N-mesityl-2,3,4-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-mesityl-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-trimethoxy-N-(2,4,6-trimethylphenyl)benzamide
  • 2,3,4-trimethoxy-N-(2,4,6-trimethylphenyl)aniline
  • 2,3,4-trimethoxybenzoic acid

Uniqueness

N-mesityl-2,3,4-trimethoxybenzamide is unique due to its specific arrangement of methoxy and trimethylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

698987-09-6

Molecular Formula

C19H23NO4

Molecular Weight

329.4g/mol

IUPAC Name

2,3,4-trimethoxy-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C19H23NO4/c1-11-9-12(2)16(13(3)10-11)20-19(21)14-7-8-15(22-4)18(24-6)17(14)23-5/h7-10H,1-6H3,(H,20,21)

InChI Key

SHLSJBFLDXGKOW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C(=C(C=C2)OC)OC)OC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C(=C(C=C2)OC)OC)OC)C

Origin of Product

United States

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